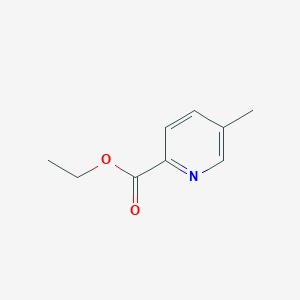

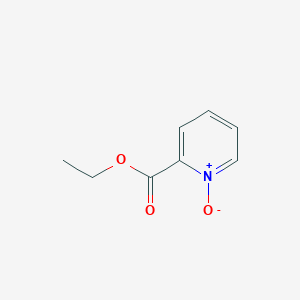

2-Pyridinecarboxylic acid, ethyl ester, 1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

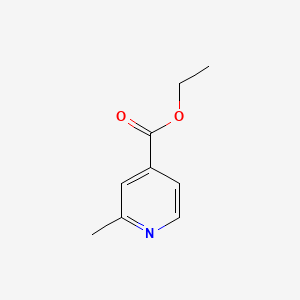

2-Pyridinecarboxylic acid, ethyl ester, also known as Ethyl picolinate, is a derivative of pyridine . It has the molecular formula C8H9NO2 and a molecular weight of 151.1626 .

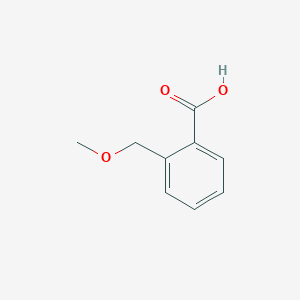

Molecular Structure Analysis

The molecular structure of 2-Pyridinecarboxylic acid, ethyl ester can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Research has led to the development of new synthesis methods for compounds related to 2-pyridinecarboxylic acid ethyl ester 1-oxide, showcasing advancements in chemical synthesis techniques. For instance, a study demonstrated a technologic process for synthesizing 2-pyridinecarboxylic acid 2-ethylhexyl ester using 2-pyridinecarboxylic acid, absolute ethanol, and 2-ethylhexanol with rare earth solid superacid as a catalyst. This method offers advantages such as simple operation, short reaction time, and high production efficiency W. Hai, 2002.

Molecular Properties and Chemical Interactions

DFT and quantum chemical investigations have been conducted to understand the molecular properties of substituted pyrrolidinones, including compounds related to 2-pyridinecarboxylic acid ethyl ester 1-oxide. Such studies provide insights into electronic properties, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities, contributing to a deeper understanding of these compounds' chemical behavior M. Bouklah et al., 2012.

Crystal Structure Analysis

The crystal structure of trialkyltin esters of pyridinecarboxylic acids, including the tributyltin ester of 2-pyridinecarboxylic acid, has been determined. Such research aids in understanding the molecular geometry and interactions of these compounds, which is crucial for their application in various scientific fields H. Yin et al., 2004.

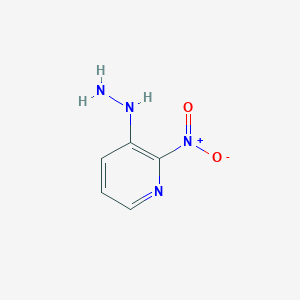

Reactivity and Chemical Transformations

Studies on the reactivity of pyridine and quinoline N-oxides, including those containing an electrophilic group at position 3, have led to the synthesis of new compounds through cyclocondensation reactions. These findings expand the chemical repertoire of pyridinecarboxylic acid derivatives and their potential applications in various scientific domains D. Dar'in et al., 2008.

Applications in Material Science

Research on 2-pyridinecarboxylic acid ethyl ester 1-oxide derivatives extends into material science, where these compounds serve as intermediates in synthesizing materials with specific properties, such as anticoagulants or components of metal-organic frameworks. The synthesis and characterization of such derivatives are pivotal for developing new materials with desired functionalities Qing Wang et al., 2017.

Eigenschaften

IUPAC Name |

ethyl 1-oxidopyridin-1-ium-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(10)7-5-3-4-6-9(7)11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVMERYWUXXDFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=[N+]1[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483501 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30062-31-8 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-c]pyridine](/img/structure/B1313802.png)